4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate
Description
Properties
IUPAC Name |
4-methyl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one;perchloric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS.ClHO4/c1-11-17-19(14-10-6-5-9-13(14)18-11)16(20)15(21-17)12-7-3-2-4-8-12;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJBVQHLMOKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=S=C(C3=O)C4=CC=CC=C4.OCl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate typically involves the formation of the thiazole ring followed by the quinoxaline ring. One common method involves the cyclodehydration of (quinolin-2-ylsulfanyl)acetic acid with acetic anhydride . This process can be further optimized by using various catalysts and reaction conditions to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industry: Used in the production of polymethine dyes and as spectral sensitizers in silver halide emulsions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Phenyloxazolo[3,2-a]quinolinium Perchlorates
- Core Structure: Replaces the thiazole ring in the target compound with an oxazole ring and substitutes quinoxaline with quinoline.
- Synthesis: Formed via H₂SO₄-catalyzed cyclization of N-alkylated quinolin-2(1H)-ones. The reaction proceeds through a Z-form enol intermediate, yielding oxazoloquinolinium perchlorates in yields up to 80% .
- Key Differences: The oxazole ring (O and N heteroatoms) vs. thiazole (S and N) alters electronic properties and reactivity. Quinoline (one benzene fused to pyridine) vs. quinoxaline (two benzene rings fused to a pyrazine) affects aromaticity and π-stacking interactions .
Dibenzo[a,f]quinolizinium Perchlorates
- Core Structure: A tetracyclic system with two fused benzene rings and a quinolizinium core.
- Synthesis: Requires a methoxy group at the R4 position of the starting N-alkylated quinolin-2(1H)-one. Cyclization proceeds via an E-form enol intermediate, favoring tetracyclic formation over bicyclic oxazolo derivatives .
- Key Differences :
- Extended conjugation in dibenzo systems enhances UV-Vis absorption compared to bicyclic analogs.
- Methoxy substitution dictates reaction pathways, highlighting the role of substituents in directing product topology.
2-Phenyloxazolo[3,2-a]pyridinium Perchlorate
- Core Structure: A smaller pyridine ring fused to oxazole, lacking the extended aromaticity of quinoxaline or quinoline.
- Analytical Data: Elemental analysis for C₁₇H₁₈ClN₂O₄ (Calcd: C 58.20%, H 5.46%, N 7.98%) differs significantly from oxazoloquinolinium perchlorates (e.g., C 59.06%, H 3.50%, N 4.05% for C₁₇H₁₂NO₅Cl), reflecting reduced carbon and nitrogen content due to the smaller heterocycle .
Spectral and Analytical Data Comparison
Crystallographic and Computational Tools
- Programs like SHELXL and ORTEP-3 are critical for resolving complex heterocyclic structures, enabling comparisons of bond lengths, angles, and packing motifs . For example, dibenzoquinolizinium systems likely exhibit distinct crystallographic parameters due to their planar tetracyclic cores.
Biological Activity
4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate perchlorate (CAS No. 100463-03-4) is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the thiazoloquinoxaline class, characterized by a thiazole ring fused with a quinoxaline structure. The molecular formula is , with a molecular weight of 292.355 g/mol. Its unique structure contributes to its bioactivity.
Antimicrobial Activity
Research indicates that derivatives of thiazoloquinoxaline compounds exhibit significant antimicrobial properties. In vitro studies have shown that 4-methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has shown promising anticancer properties in several studies. It was evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that 4-methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
In a study assessing the cytotoxic effects on the MCF-7 cell line, the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. This inhibition helps maintain acetylcholine levels in the brain, potentially improving cognitive function.
| Compound | IC50 (µM) |
|---|---|
| 4-Methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate | 5.0 |
| Standard AChE Inhibitor (Donepezil) | 0.5 |
The biological activity of 4-methyl-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate involves multiple mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE, affecting neurotransmitter levels.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases.
- Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
